molecular formula C15H15N3OS2 B10987653 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B10987653
M. Wt: 317.4 g/mol
InChI Key: QLCBMZFWUWKPIX-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is an organic compound that features a benzothiazole ring and a thiazole ring connected via a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Thiazole Ring: The thiazole ring is often synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the benzothiazole and thiazole rings via a propanamide linker. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid (HNO₃) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although detailed studies are required to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)propanamide: Lacks the thiazole ring, which may reduce its biological activity.

    N-(4,5-Dimethyl-1,3-thiazol-2-yl)propanamide: Lacks the benzothiazole ring, potentially altering its chemical reactivity and biological properties.

    3-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)propanamide: Similar structure but without the dimethyl groups, which can affect its steric and electronic properties.

Uniqueness

The presence of both benzothiazole and thiazole rings, along with the dimethyl groups, makes 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C15H15N3OS2/c1-9-10(2)20-15(16-9)18-13(19)7-8-14-17-11-5-3-4-6-12(11)21-14/h3-6H,7-8H2,1-2H3,(H,16,18,19)

InChI Key

QLCBMZFWUWKPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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